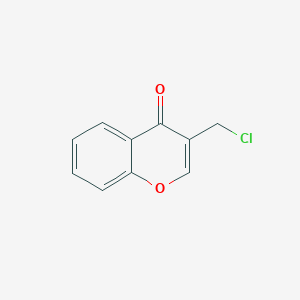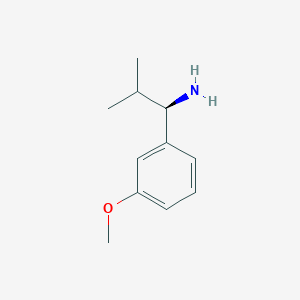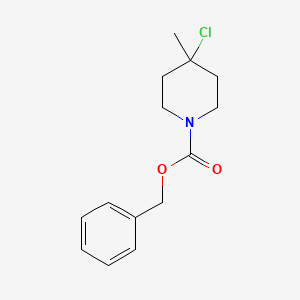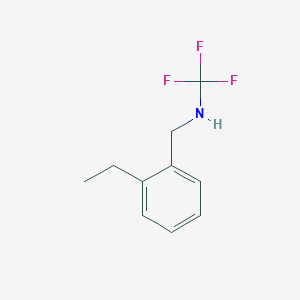
6-(Propan-2-yl)-1,2,4,5-tetrazinane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-1,2,4,5-tetrazinane-3-thione is a heterocyclic compound containing a tetrazine ring with an isopropyl group at the 6-position and a thione group at the 3-position. This compound is part of the broader class of tetrazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione typically involves the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. One common method includes the cyclization of nitriles with hydrazine hydrate in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and specific solvents to ensure the formation of the tetrazine ring.
Industrial Production Methods
Industrial production of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione may involve large-scale batch reactions using optimized synthetic routes. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropyl-1,2,4,5-tetrazinane-3-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the thione group to other functional groups.
Substitution: The tetrazine ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized tetrazine derivatives, reduced thione compounds, and substituted tetrazine products. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
6-Isopropyl-1,2,4,5-tetrazinane-3-thione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as luminescent elements and electronic devices
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its biological and chemical activities. The tetrazine ring’s ability to undergo cycloaddition reactions also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrazine: A parent compound with similar structural features but without the isopropyl and thione groups.
3,6-Substituted-1,2,4,5-tetrazines: Compounds with various substituents at the 3 and 6 positions, offering different chemical properties and applications.
Uniqueness
The presence of the isopropyl group enhances its hydrophobicity, while the thione group provides additional sites for chemical modification .
Propiedades
Fórmula molecular |
C5H12N4S |
|---|---|
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
6-propan-2-yl-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C5H12N4S/c1-3(2)4-6-8-5(10)9-7-4/h3-4,6-7H,1-2H3,(H2,8,9,10) |
Clave InChI |
MDMLOVBYKCZLKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1NNC(=S)NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)







